
(2-Cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride” is a chemical compound with the molecular formula C10H13ClFNO . It has a molecular weight of 217.67. The compound appears as a yellow to brown sticky oil to semi-solid .
Molecular Structure Analysis
The InChI code for “(2-Cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride” is1S/C10H12FNO/c11-8-2-1-7 (6-12)10 (5-8)13-9-3-4-9/h1-2,5,9H,3-4,6,12H2 . This indicates the presence of a fluorophenyl group attached to a cyclopropoxy group via a methanamine linkage. Physical And Chemical Properties Analysis
“(2-Cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride” is a yellow to brown sticky oil to semi-solid . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
Researchers have developed convenient procedures for synthesizing compounds like ciproxifan, a histamine H3-receptor antagonist, which share structural similarities with "(2-Cyclopropyloxy-4-fluorophenyl)methanamine; hydrochloride". These methods have emphasized the efficiency of synthesis, highlighting potential applications in the development of pharmacologically active agents (Stark, 2000).
Chemical Reactions and Derivatives
Studies on the reactivity of cyclopropane derivatives have led to the development of new chemical reactions and the synthesis of novel compounds. For instance, the preparation of 2-fluoro-3-alkoxy-1,3-butadienes from related cyclopropane compounds demonstrates the versatility of fluoro-substituted cyclopropanes in organic synthesis, potentially offering new pathways for drug development and material science (Patrick, Rogers, & Gorrell, 2002).
Biased Agonists for Receptor Modulation
The search for biased agonists targeting specific receptors has led to the design of novel aryloxyethyl derivatives of methanamine compounds. These derivatives have been found to preferentially activate certain signaling pathways over others, offering a more targeted approach to receptor modulation with potential implications in treating diseases like depression (Sniecikowska et al., 2019).
Analytical and Separation Techniques
The compound and its related structures have also been subjects in the development of analytical techniques. For example, methods for the separation of flunarizine hydrochloride and its degradation products have been enhanced, showcasing the importance of these compounds in pharmaceutical analysis and quality control (El-Sherbiny et al., 2005).
Exploration of Molecular Properties
Research has also delved into the synthesis and investigation of the molecular properties of related cyclopropylamine derivatives, examining their potential in creating new materials or as intermediates in the synthesis of more complex molecules (Matsuo, Tani, & Hayakawa, 2004).
Safety and Hazards
The safety data sheet for a similar compound, “(S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride”, indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Similar precautions should be taken when handling “(2-Cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride”.
Eigenschaften
IUPAC Name |
(2-cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-8-2-1-7(6-12)10(5-8)13-9-3-4-9;/h1-2,5,9H,3-4,6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGENHBHQTJOFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


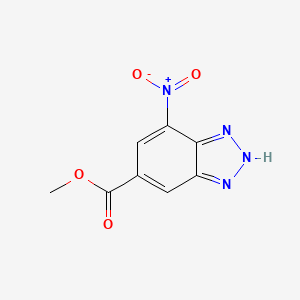
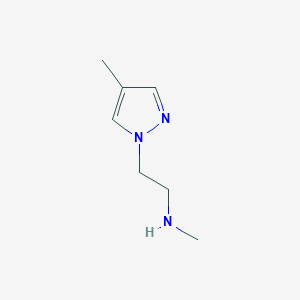

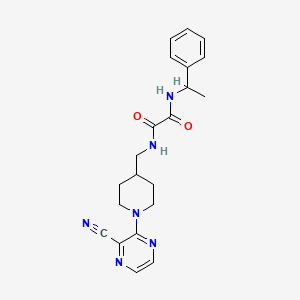
![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2719239.png)
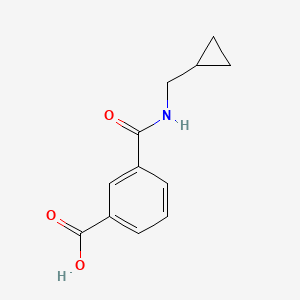

![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2719247.png)
![2-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2719249.png)
![(Z)-2-(3-methoxyphenyl)-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enenitrile](/img/structure/B2719250.png)
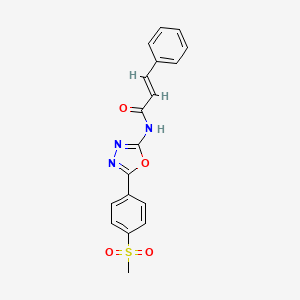
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2719252.png)
![3-[(1-acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-propylpropanamide](/img/structure/B2719254.png)